molecular formula C17H12N4O3S B14923419 2-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzamide

2-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B14923419
M. Wt: 352.4 g/mol
InChI Key: VQQJNTTZGXNNMI-UHFFFAOYSA-N
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Description

2-{[(E)-1-(3-Nitrophenyl)methylidene]amino}-N~1~-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1-(3-nitrophenyl)methylidene]amino}-N~1~-(1,3-thiazol-2-yl)benzamide typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 3-nitrobenzaldehyde with 2-aminobenzamide under acidic or basic conditions to form the Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization with 2-aminothiazole in the presence of a suitable catalyst, such as acetic acid or a Lewis acid, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-1-(3-nitrophenyl)methylidene]amino}-N~1~-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of oxides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-{[(E)-1-(3-nitrophenyl)methylidene]amino}-N~1~-(1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors or as a building block for more complex molecular structures.

    Biological Studies: Investigation of its biological activity, including antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 2-{[(E)-1-(3-nitrophenyl)methylidene]amino}-N~1~-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and thiazole ring are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(E)-1-(3-nitrophenyl)methylidene]amino}-N~1~-(1,3-thiazol-2-yl)benzamide is unique due to its combination of a nitro group, thiazole ring, and benzamide structure, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12N4O3S

Molecular Weight

352.4 g/mol

IUPAC Name

2-[(3-nitrophenyl)methylideneamino]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C17H12N4O3S/c22-16(20-17-18-8-9-25-17)14-6-1-2-7-15(14)19-11-12-4-3-5-13(10-12)21(23)24/h1-11H,(H,18,20,22)

InChI Key

VQQJNTTZGXNNMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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